Dual PAK1/HDAC6 Target Engagement
ZMF-23 is confirmed to bind both PAK1 and HDAC6 proteins directly, a feature not shared by selective PAK1 inhibitors (e.g., NVS-PAK1-1) or selective HDAC6 inhibitors (e.g., ACY-1215) [1]. Surface Plasmon Resonance (SPR) and Cellular Thermal Shift Assay (CETSA) demonstrated targeted binding of ZMF-23 to both PAK1 and HDAC6 [1].
| Evidence Dimension | Target Engagement |
|---|---|
| Target Compound Data | Confirmed binding to PAK1 and HDAC6 |
| Comparator Or Baseline | Selective PAK1 inhibitor (NVS-PAK1-1) or selective HDAC6 inhibitor (ACY-1215) |
| Quantified Difference | Dual vs. single-target engagement |
| Conditions | SPR and CETSA assays in vitro |
Why This Matters
This dual engagement profile is the defining feature of ZMF-23 and is required for studies investigating the synergistic inhibition of PAK1 and HDAC6 in TNBC.
- [1] Zhang J, Chen X, Chen G, Wang H, Jia L, Hao Y, Yao D. Identification of a novel PAK1/HDAC6 dual inhibitor ZMF-23 that triggers tubulin-stathmin regulated cell death in triple negative breast cancer. Int J Biol Macromol. 2023 Nov 1;251:126348. View Source
